Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine
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Overview
Description
Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine is a tripeptide composed of glycine, (4R)-4-hydroxy-L-proline, and L-serine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of biochemical processes and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine typically involves the stepwise coupling of the three amino acids: glycine, (4R)-4-hydroxy-L-proline, and L-serine. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated SPPS. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of protective groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), is common to protect the amino acid functional groups during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the (4R)-4-hydroxy-L-proline residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, as well as its potential as a biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating conditions related to collagen synthesis and metabolism.
Industry: Utilized in the development of novel biomaterials and as a component in cell culture media.
Mechanism of Action
The mechanism of action of Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may interact with collagen-modifying enzymes, affecting collagen synthesis and stability.
Comparison with Similar Compounds
Similar Compounds
Glycyl-(4R)-4-hydroxy-L-proline: Similar structure but lacks the serine residue.
Glycyl-D-valyl-(4R)-4-hydroxy-L-proline:
Uniqueness
Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine is unique due to the presence of the serine residue, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62147-11-9 |
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Molecular Formula |
C10H17N3O6 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H17N3O6/c11-2-8(16)13-3-5(15)1-7(13)9(17)12-6(4-14)10(18)19/h5-7,14-15H,1-4,11H2,(H,12,17)(H,18,19)/t5-,6+,7+/m1/s1 |
InChI Key |
BETRYUKKUFFBQR-VQVTYTSYSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)N[C@@H](CO)C(=O)O)C(=O)CN)O |
Canonical SMILES |
C1C(CN(C1C(=O)NC(CO)C(=O)O)C(=O)CN)O |
Origin of Product |
United States |
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